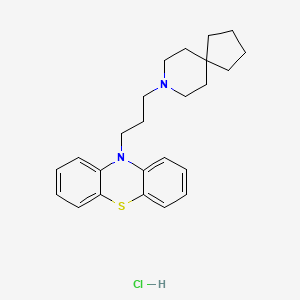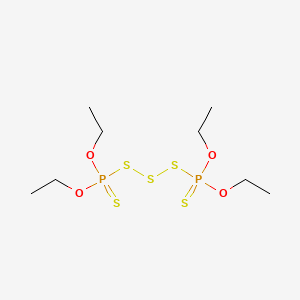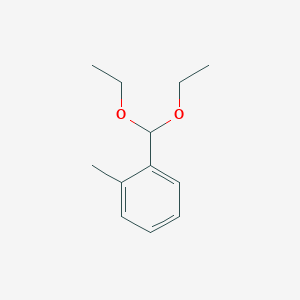
1-(Diethoxymethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxymethyl)-2-methylbenzene is an organic compound with the molecular formula C11H16O2 It is a derivative of benzene, where a diethoxymethyl group is attached to the first carbon and a methyl group is attached to the second carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diethoxymethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethoxymethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(Diethoxymethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Diethoxymethyl)-2-methylbenzene involves its interaction with specific molecular targets. The diethoxymethyl group can undergo hydrolysis to form reactive intermediates, which can then interact with enzymes or other proteins. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
- 1-(Diethoxymethyl)-4-methoxybenzene
- 1-Bromo-2-(diethoxymethyl)benzene
Comparison: 1-(Diethoxymethyl)-2-methylbenzene is unique due to the specific positioning of the diethoxymethyl and methyl groups on the benzene ring. This structural arrangement influences its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
5469-00-1 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(diethoxymethyl)-2-methylbenzene |
InChI |
InChI=1S/C12H18O2/c1-4-13-12(14-5-2)11-9-7-6-8-10(11)3/h6-9,12H,4-5H2,1-3H3 |
InChI Key |
WARCDZGSKKKAMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
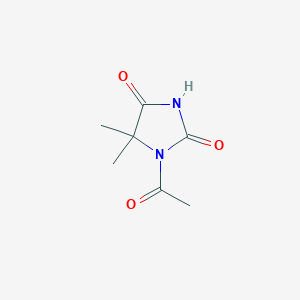

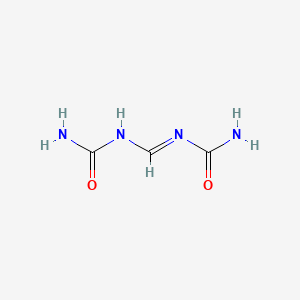
![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)

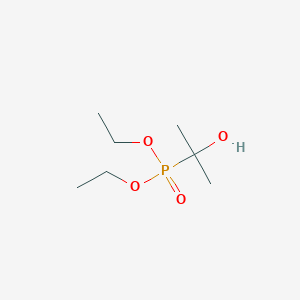
![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)
![4-ethoxy-9-(4-ethoxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14724518.png)

